molecular formula C11H12Br2N2O5 B103682 Bromamphenicol CAS No. 16803-75-1

Bromamphenicol

Cat. No. B103682
CAS RN: 16803-75-1
M. Wt: 412.03 g/mol
InChI Key: UWOHGNMWBGIRAQ-RKDXNWHRSA-N
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Description

Bromamphenicol is a derivative of chloramphenicol, a broad-spectrum antibiotic that inhibits bacterial protein synthesis. It is a functional analog of chloramphenicol and competes with it for binding to ribosomes, specifically to the peptidyltransferase site on the 50S ribosomal subunit. Bromamphenicol has been shown to bind covalently to the ribosomal subunit, leading to irreversible inactivation of the peptidyltransferase activity by alkylating cysteine-SH groups in proteins L2 and L27 .

Synthesis Analysis

The synthesis of Bromamphenicol involves the bromination of chloramphenicol analogs. The process of bromination is a common transformation in organic synthesis, often carried out using molecular bromine or other bromo compounds. Due to the hazardous nature of bromine, solid bromine carriers have been developed to facilitate safer bromination reactions . In the case of Bromamphenicol, the synthesis details are not explicitly provided in the data, but it can be inferred that similar bromination techniques could be applied.

Molecular Structure Analysis

The molecular structure of Bromamphenicol is similar to that of chloramphenicol, with the presence of a bromine atom as a distinguishing feature. The exact position and number of bromine atoms on the compound can significantly affect its binding affinity and activity. The molecular structure of brominated compounds is often elucidated using techniques such as NMR spectroscopy, UV spectrometry, electrospray ionization mass spectrometry, and X-ray crystallography .

Chemical Reactions Analysis

Bromamphenicol, like other brominated organic compounds, can participate in various organic transformations. These include bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, and hydrolysis. The presence of bromine in the molecule can also facilitate further chemical reactions, such as catalytic cross-coupling, which can be used to introduce additional functional groups or to synthesize more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds like Bromamphenicol are influenced by the presence of bromine atoms. Bromine's high atomic mass and reactivity contribute to the compound's density, refractive index, and thermal stability. The brominated derivatives of certain compounds have been found to possess high densities and refractive indices, which can be characterized using techniques such as TGA and single crystal X-ray diffraction . The antioxidant properties of brominated phenols, which are structurally related to Bromamphenicol, have been studied, indicating that bromination can enhance the antioxidant power of these compounds .

Scientific Research Applications

Interaction with Haemagglutinin DraE Derivatives

Bromamphenicol has been studied for its interaction with Dr adhesin (DraE) complexes, specifically chloramphenicol succinate and bromamphenicol. This research revealed key functional groups for small-molecule binding and suggested modifications to the molecule for broader interaction without the toxic side effects associated with chloramphenicol (Pettigrew et al., 2009).

In Vitro Profiling of Endocrine-Disrupting Potency

Brominated flame retardants (BFRs), including Bromamphenicol, have been studied for their potential as endocrine disruptors. This research aimed to elucidate the modes of action of BFRs in humans and wildlife and to classify BFRs based on their profiles of endocrine-disrupting potencies. The study highlighted the need for further investigation of the potential endocrine-disrupting effects of these environmentally relevant BFRs (Hamers et al., 2006).

Estrogenic Potency of Brominated Compounds

Research on the estrogenic potencies of several polybrominated diphenyl ethers (PBDEs), hydroxylated PBDEs (HO-PBDEs), and brominated bisphenol A compounds, including Bromamphenicol, has been conducted. This study examined their agonistic effects on estrogen receptors ER alpha and ER beta, suggesting the potential for in vivo metabolism of these compounds to produce more potent pseudoestrogens (Meerts et al., 2001).

Novel Probe for Indirect UV Detection

Brompheniramine, an antihistamine drug, has been used as a novel UV probe for the capillary electrophoresis of adamantane drugs, including Bromamphenicol. This research explored the use of brompheniramine for the indirect UV detection of nonchromophore analytes without the need for derivatization (Prapatpong et al., 2017).

properties

IUPAC Name

2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOHGNMWBGIRAQ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876333
Record name DIBROMOAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromamphenicol

CAS RN

16803-75-1, 17371-30-1
Record name Bromamphenicol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07492
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIBROMOAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
O Pongs - Mechanism of action of antibacterial agents, 1979 - Springer
Chloramphenicol is a broad-spectrum antibiotic which acts chiefly as a bacteriostatic agent. Chloramphenicol was isolated in 1947 from Streptomyces venezuelae. Soon afterwards, its …
Number of citations: 74 link.springer.com
C Coutsogeorgopoulos - Biochimica et Biophysica Acta (BBA)-Nucleic …, 1966 - Elsevier
On the basis of the crystal structure of chloramphenicol and bromamphenicol (for a review see ref. I) it was suggested that chloramphenicol adopts a curled configuration in solution (I, …
Number of citations: 51 www.sciencedirect.com
N Sonenberg, A Zamir, M Wilchek - Methods in Enzymology, 1977 - Elsevier
… Unlabeled bromamphenicol is prepared from … Bromamphenicol has also been shown to compete with chlor… labeling experiments indicated that bromamphenicol binds covalently to the …
Number of citations: 4 www.sciencedirect.com
N Sonenberg, M Wilchek… - Proceedings of the …, 1973 - National Acad Sciences
… The biological activity of the synthetic analog, bromamphenicol, was assessed by its ability to … Our results indicate that bromamphenicol effectively competes withchloramphenicol in …
Number of citations: 102 www.pnas.org
C BOUTHIER DE LA TOUR… - European journal of …, 1985 - pascal-francis.inist.fr
Affinity labeling of bacterial ribosome with bromamphenicol … Affinity labeling of bacterial ribosome with bromamphenicol … Keyword (fr) Bromamphenicol …
Number of citations: 1 pascal-francis.inist.fr
A Zamir, I Ginzburg, N Sonenberg, R Miskin… - Control of Gene …, 1974 - Springer
… The resulting compound, bromamphenicol, attaches … , it was necessary to ascertain whether bromamphenicol is a true bio… Competition between chloramphenicol and bromamphenicol …
Number of citations: 3 link.springer.com
M Wilchek, D Elson - Control of Gene Expression, 2012 - books.google.com
… necessary to ascertain whether bromamphenicol is a true bio… the covalent binding of bromamphenicol is negligible. The … Competition between chloramphenicol and bromamphenicol …
Number of citations: 0 books.google.com
JD Dunitz - Journal of the American Chemical Society, 1952 - ACS Publications
… (0/0), may be identified by their increase in height from chloramphenicol through bromamphenicol A to bromamphenicol B, and are shown in the Pattersonprojection of bromamphenicol …
Number of citations: 60 pubs.acs.org
FE Hahn - Modes and Mechanisms of Microbial Growth Inhibitors, 1983 - Springer
… Analogous affinity labeling with radioactive bromamphenicol (SONNENBERG, WILCHEK and … The total uptake of bromamphenicol per 50S ribosomal subunit corresponded to 0.5 …
Number of citations: 10 link.springer.com
C Chatterjee, JK Dattagupta, NN Saha… - Journal of Crystal and …, 1979 - Springer
… chloramphenicol and bromamphenicol led Dunitz to infer that the structure of chloramphenicol is the same as that of bromamphenicol. The atomic parameters for bromamphenicol were …
Number of citations: 12 link.springer.com

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